Lipophilicity Lower than Rivaroxaban – Implication for Solubility and Non‑Specific Binding
The computed partition coefficient (logP) of N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide is 1.70 [1], whereas the clinically approved factor Xa inhibitor rivaroxaban has an XLogP3 of 1.9 [2]. The difference of –0.2 log units indicates slightly higher hydrophilicity for the target compound, which is expected to translate into increased aqueous solubility and reduced non‑specific protein binding.
| Evidence Dimension | LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | 1.70 (computed, ZINC15) |
| Comparator Or Baseline | Rivaroxaban: 1.9 (XLogP3, PubChem) |
| Quantified Difference | –0.2 log units |
| Conditions | Calculated using XLogP3 algorithm |
Why This Matters
Lower lipophilicity can improve solubility and reduce non‑specific binding in biochemical assays, facilitating more accurate IC₅₀ determination and cleaner pharmacokinetic profiles.
- [1] ZINC15 Database, ZINC000041397520 (logP = 1.70). View Source
- [2] PubChem Compound Summary for CID 9875408, Rivaroxaban (XLogP3 = 1.9). View Source
